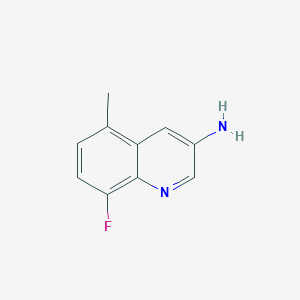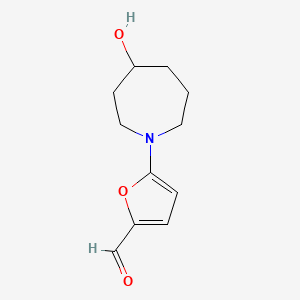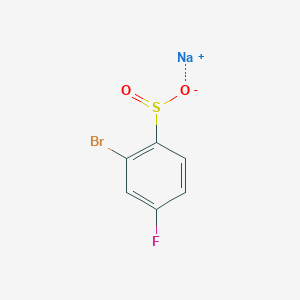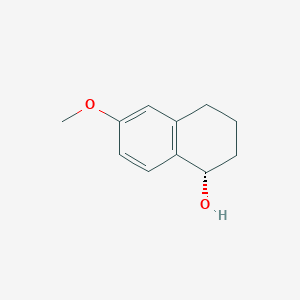
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, featuring an amino group, a bromine atom, and a hydroxyl group attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are amines or dehalogenated compounds.
Substitution: The major products are substituted pyridine derivatives.
科学研究应用
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-Amino-1-(5-chloropyridin-2-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(5-fluoropyridin-2-yl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
3-Amino-1-(5-iodopyridin-2-yl)-2-methylpropan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC 名称 |
3-amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-6(4-11)9(13)8-3-2-7(10)5-12-8/h2-3,5-6,9,13H,4,11H2,1H3 |
InChI 键 |
XEADTJPPAVNSEI-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C(C1=NC=C(C=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


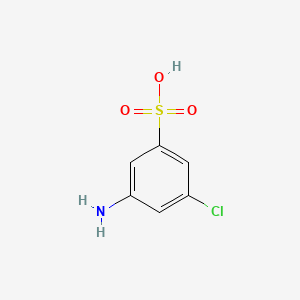
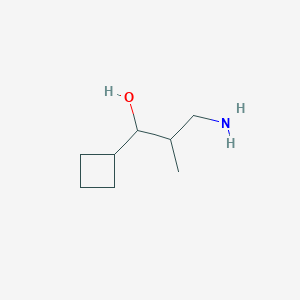


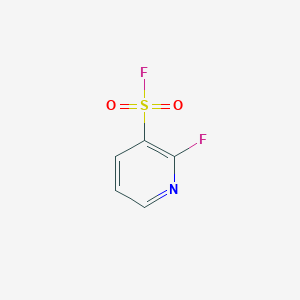
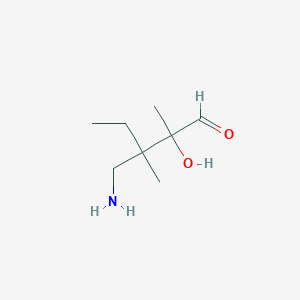
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
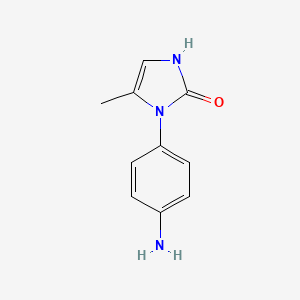
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)
